5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline
Overview
Description
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H4BrF3N2OS and a molecular weight of 313.1 g/mol . It is known for its unique structure, which includes a bromine atom, a thiocyanate group, and a trifluoromethoxy group attached to an aniline ring . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline typically involves multiple steps. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiocyanate group can participate in redox reactions, leading to the formation of different sulfur-containing products.
Coupling Reactions: The aniline ring can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with active sites of enzymes, inhibiting their activity . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline include:
4-Thiocyanato-2-(trifluoromethoxy)aniline: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical properties and uses.
Properties
IUPAC Name |
[4-amino-2-bromo-5-(trifluoromethoxy)phenyl] thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWDDCBPNXWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC#N)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674928 | |
Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-30-6 | |
Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.